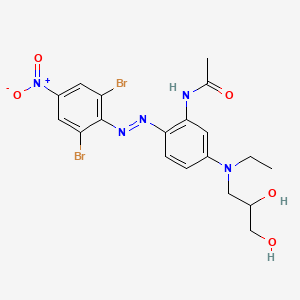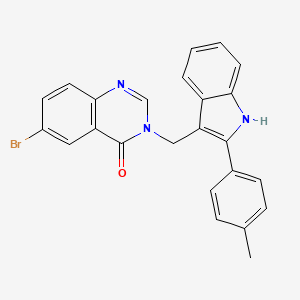
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methylphenyl)-1H-indol-3-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methylphenyl)-1H-indol-3-yl)methyl)- is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a bromine atom at the 6th position, and a 3-((2-(4-methylphenyl)-1H-indol-3-yl)methyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methylphenyl)-1H-indol-3-yl)methyl)- typically involves multi-step organic reactions. One common method includes the bromination of quinazolinone derivatives followed by the introduction of the indole moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methylphenyl)-1H-indol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methylphenyl)-1H-indol-3-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methylphenyl)-1H-indol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinazolinone: Lacks the indole moiety but shares the quinazolinone core and bromine atom.
3-(Indol-3-ylmethyl)quinazolinone: Contains the indole moiety but lacks the bromine atom.
Uniqueness
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methylphenyl)-1H-indol-3-yl)methyl)- is unique due to the presence of both the bromine atom and the indole moiety, which may confer distinct chemical and biological properties. This combination of structural features can enhance its reactivity and potential as a bioactive compound.
Properties
CAS No. |
88514-19-6 |
|---|---|
Molecular Formula |
C24H18BrN3O |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
6-bromo-3-[[2-(4-methylphenyl)-1H-indol-3-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H18BrN3O/c1-15-6-8-16(9-7-15)23-20(18-4-2-3-5-22(18)27-23)13-28-14-26-21-11-10-17(25)12-19(21)24(28)29/h2-12,14,27H,13H2,1H3 |
InChI Key |
RJXUUGUGFQTKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=C(C4=O)C=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)
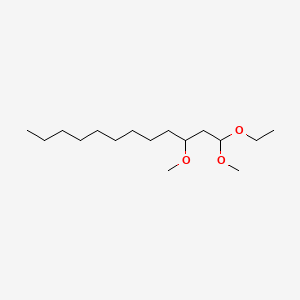
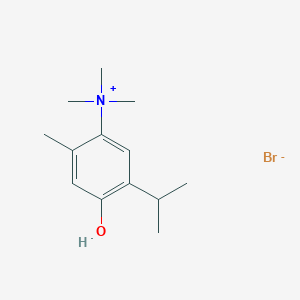
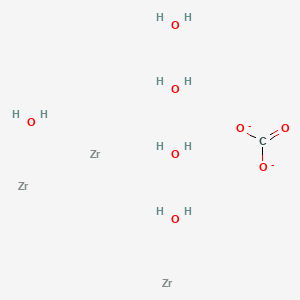
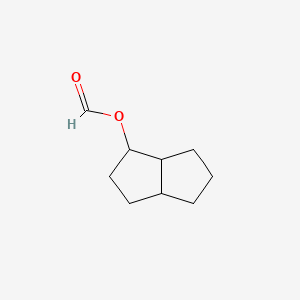
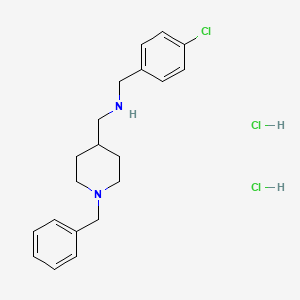
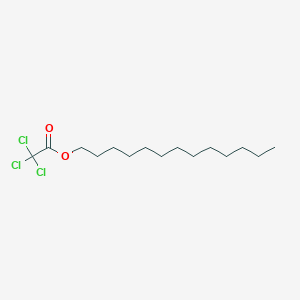
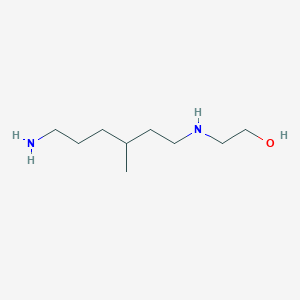
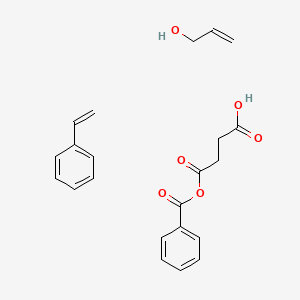
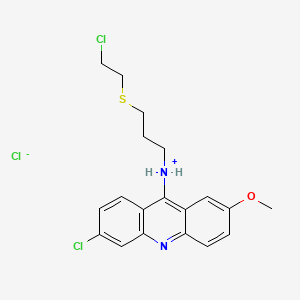
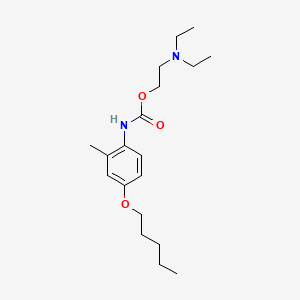
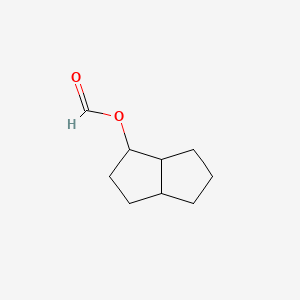
![Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13773658.png)
